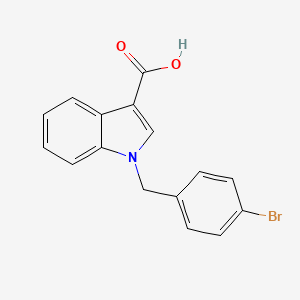

1-(4-bromobenzyl)-1H-indole-3-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. researchgate.net Its unique electronic properties and the reactivity of its pyrrole (B145914) ring have made it a versatile building block in organic synthesis. The indole core is present in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its inherent biocompatibility.

In the realm of drug discovery, indole derivatives have demonstrated a remarkable spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. researchgate.net The ability of the indole scaffold to interact with various biological targets, including enzymes and receptors, has cemented its importance in the development of new therapeutic agents.

Overview of N-Substituted Indole Carboxylic Acids as Research Targets

Within the vast family of indole derivatives, N-substituted indole carboxylic acids represent a significant area of research. The substitution at the nitrogen atom (N-1 position) of the indole ring offers a strategic handle for modifying the molecule's steric and electronic properties. This, in turn, can profoundly influence its biological activity, selectivity, and pharmacokinetic profile.

The carboxylic acid group, typically at the C-3 position, provides a key functional group for forming various derivatives such as esters and amides, further expanding the chemical space for drug design. google.com Research has shown that N-substituted indole-3-carboxylic acids can act as inhibitors of various enzymes and modulators of receptor function. For instance, derivatives of indole-3-carboxylic acid have been investigated for their potential as antihypertensive agents. nih.gov

Rationale for Investigating 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid

The specific structural features of this compound provide a compelling rationale for its investigation. The molecule combines the core indole-3-carboxylic acid scaffold with a 4-bromobenzyl group attached to the indole nitrogen.

The introduction of a benzyl (B1604629) group at the N-1 position is a common strategy in medicinal chemistry to explore interactions with hydrophobic pockets in biological targets. The bromine atom on the benzyl ring is of particular interest. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, the presence of the bromine atom can modulate the lipophilicity and metabolic stability of the compound.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the known activities of structurally related compounds. For example, various N-benzyl indole derivatives have been explored for their potential as anticancer agents and inhibitors of enzymes like acetylcholinesterase. nih.govmdpi.com Therefore, it is plausible that this compound is being investigated for similar or other biological activities where the unique combination of the indole core, the N-benzyl substituent, and the bromine atom could confer advantageous properties.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKVZTVSOWIXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Preclinical Efficacy of 1 4 Bromobenzyl 1h Indole 3 Carboxylic Acid and Analogues

Evaluation of Specific Receptor/Enzyme Modulation

The therapeutic potential of a compound is fundamentally linked to its interaction with specific biological targets. For 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid and its analogues, research has explored their modulatory effects on a range of receptors and enzymes implicated in various physiological and pathophysiological processes. This section details the preclinical evidence for these interactions.

Angiotensin II Type 1 Receptor Antagonism by Indole-3-Carboxylic Acid Derivatives

A new series of indole-3-carboxylic acid derivatives has been investigated as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key component in the renin-angiotensin system that regulates blood pressure. nih.gov Radioligand binding studies demonstrated that these novel compounds exhibit a high nanomolar affinity for the AT1 receptor, comparable to established pharmaceuticals like losartan (B1675146). nih.gov

In studies using spontaneously hypertensive rats, oral administration of these indole (B1671886) derivatives led to a significant reduction in blood pressure. nih.gov The maximum decrease observed was 48 mm Hg, and the antihypertensive effect was sustained for 24 hours, showing superior performance compared to losartan in the same model. nih.gov The AT1 receptor antagonists function by specifically displacing Angiotensin II from its type 1 receptor, thereby blocking its biological effects, which include smooth muscle contraction and aldosterone (B195564) release. nih.gov This class of drugs represents a significant therapeutic strategy for managing hypertension. nih.gov

| Compound Class | Target Receptor | Affinity | In Vivo Effect | Reference |

| Indole-3-carboxylic acid derivatives | Angiotensin II Type 1 (AT1) | High nanomolar affinity | Blood pressure reduction of up to 48 mm Hg in hypertensive rats | nih.gov |

| Losartan (Reference) | Angiotensin II Type 1 (AT1) | High affinity | Standard antihypertensive effect | nih.gov |

Cyclooxygenase (COX) Isozyme Inhibition, with a Focus on COX-2 Selectivity

Indole derivatives have been a significant scaffold in the development of Cyclooxygenase (COX) inhibitors. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for prostaglandin (B15479496) synthesis; COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. researchgate.net Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netmdpi.com

Studies on various series of indole derivatives have demonstrated their potential as COX inhibitors. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov Certain compounds within this series showed significant anti-inflammatory effects, comparable to the reference drug indomethacin. nih.gov One particular compound, S3, was found to selectively inhibit COX-2 expression, indicating a favorable gastric safety profile. nih.gov Docking studies have further elucidated the binding modes of these compounds, showing interactions with key residues like Tyr 355 and Arg 120 in the COX-2 active site, similar to indomethacin. nih.govresearchgate.net Modification of the indole-3-acetic acid framework, such as converting the carboxylic acid to an ester or amide, has also been shown to be an effective strategy for achieving COX-2 selectivity. acs.org

| Compound Series | Target Enzyme | Key Finding | Mechanism Insight | Reference |

| Indole acetohydrazide derivatives (e.g., S3) | COX-2 | Significant anti-inflammatory activity with COX-2 selectivity. | Hydrogen bonding with Tyr 355 and Arg 120 in the COX-2 active site. | nih.gov |

| Indomethacin analogues (esters/amides) | COX-2 | Conversion of the carboxylic acid group results in selective COX-2 inhibition. | The 2'-methyl group is critical for inhibitory potency. | acs.org |

| 1,3-diarylurea derivatives | COX-2 | Potent and selective COX-2 inhibition. | A methylsulfonyl pharmacophore is key for activity. | nih.gov |

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation by Indole Acid Derivatives

AMP-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis, making it an attractive target for metabolic disorders like type 2 diabetes. nih.govacs.orgacs.org Research has identified novel indole derivatives as potent, direct activators of AMPK. nih.govacs.orgacs.org

One such derivative, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), was identified through optimization of an initial screening hit. acs.orgacs.org This compound directly binds to AMPK subunits, leading to robust and sustained activation. frontiersin.org A newly designed 4-azaindole (B1209526) derivative, 16g, also demonstrated single-digit nanomolar in vitro activity. nih.gov Chronic treatment with this compound in a diabetic animal model resulted in a dose-dependent improvement in HbA1c and a decrease in hepatic lipid accumulation. nih.gov These findings highlight the potential of indole acid derivatives as a novel class of AMPK activators for the treatment of metabolic diseases. nih.govacs.orgacs.org

| Compound | Target Enzyme | In Vitro Activity | In Vivo Effect | Reference |

| PF-06409577 | AMPK | Direct, potent activator | Not specified in provided text | acs.orgacs.orgfrontiersin.org |

| 4-azaindole derivative 16g | AMPK | Single-digit nM activity | Improved HbA1c, decreased hepatic lipid accumulation in diabetic models | nih.gov |

Transport Inhibitor Response 1 (TIR1) Antagonism in Plant Systems

In plant biology, the auxin receptor Transport Inhibitor Response 1 (TIR1) is a key regulator of growth and development. frontiersin.orgnih.gov Indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists of the TIR1 protein to develop new herbicides. frontiersin.orgnih.govnih.gov Auxins, like indole-3-acetic acid (IAA), mediate their effects by promoting the interaction between TIR1 and Aux/IAA repressor proteins, leading to the degradation of the repressors and the expression of auxin-responsive genes. nih.govresearchgate.net

A series of novel indole-3-carboxylic acid derivatives demonstrated significant herbicidal activity in petri dish assays. frontiersin.orgnih.gov Many of the synthesized compounds showed good to excellent inhibition (60–97% inhibitory rates) on the roots and shoots of both dicotyledonous and monocotyledonous plants. frontiersin.orgnih.govnih.gov For instance, compounds 10d and 10h achieved inhibition rates of 96% and 95%, respectively, on the root of rape at a concentration of 100 mg/L. frontiersin.orgnih.gov Molecular docking studies suggest that these compounds interact with the TIR1 protein through π–π stacking, hydrogen bonds, and hydrophobic interactions, effectively acting as auxin mimics or antagonists to disrupt normal plant growth. frontiersin.orgnih.govnih.gov

| Compound Class/Example | Target Receptor | Activity | Mechanism of Action | Reference |

| Indole-3-carboxylic acid derivatives | Transport Inhibitor Response 1 (TIR1) | Herbicidal activity (60-97% inhibition) | Antagonism of the TIR1 auxin receptor, disrupting auxin signaling | frontiersin.orgnih.govnih.gov |

| Compounds 10d and 10h | Transport Inhibitor Response 1 (TIR1) | 95-96% root inhibition in rape (B. napus) at 100 mg/L | Interaction with TIR1 via π–π stacking, hydrogen bonds, and hydrophobic interactions | frontiersin.orgnih.gov |

| Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) | Transport Inhibitor Response 1 (TIR1) | Potent auxin antagonist | Binds TIR1 to block the formation of the TIR1–IAA–Aux/IAA complex | acs.org |

5-Lipoxygenase (5-LOX) Inhibition by Indole Derivatives

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govnih.gov Inhibition of 5-LOX is a therapeutic strategy for treating inflammatory conditions. nih.gov A number of novel indole derivatives have been designed and evaluated for their 5-LOX inhibitory activity. nih.gov

In cell-based assays using rat peritoneal leukocytes, many synthesized indole derivatives showed higher inhibitory potency than the initial screening hit. nih.gov Selected compounds demonstrated prominent inhibitory activities with IC50 values ranging from 0.74 μM to 3.17 μM. nih.gov Four compounds (1m, 1s, 4a, and 6a) were particularly potent, with IC50 values under 1 μM, comparable to the reference drug Zileuton. nih.gov Another study identified an indoline (B122111) derivative as a dual inhibitor of both 5-LOX and soluble epoxide hydrolase (sEH), with one analogue showing IC50 values of 0.41 μM and 0.43 μM for 5-LOX and sEH, respectively. nih.govacs.org

| Compound/Series | Target Enzyme | IC50 Value | Note | Reference |

| Indole derivatives (1m, 1s, 4a, 6a) | 5-Lipoxygenase (5-LOX) | < 1 μM | Activity comparable to Zileuton | nih.gov |

| Indoline derivative 73 | 5-LOX / sEH | 0.41 μM (5-LOX), 0.43 μM (sEH) | Dual inhibitor with in vivo anti-inflammatory efficacy | nih.govacs.org |

| Zileuton (Reference) | 5-Lipoxygenase (5-LOX) | Not specified in provided text | Clinically used 5-LOX inhibitor | nih.gov |

Other Enzyme and Receptor Interactions

Beyond the primary targets detailed above, the indole scaffold is versatile and has been explored for interactions with other biological molecules. One notable area is the antagonism of cysteinyl leukotriene (CysLT) receptors, which, like 5-LOX, are involved in inflammatory pathways, particularly in asthma and allergic rhinitis. nih.gov

Research into 3-substituted 1H-indole-2-carboxylic acid derivatives led to the identification of a novel, highly potent, and selective CysLT1 antagonist. nih.gov The compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), displayed an IC50 value of 0.0059 μM for the CysLT1 receptor, while showing much lower affinity for the CysLT2 receptor (IC50 = 15 μM). nih.gov This high degree of selectivity indicates the potential for developing targeted therapies for CysLT1-mediated diseases. nih.gov

Broad Spectrum Biological Assessments (Preclinical)

Preclinical studies on this compound and its related compounds have revealed a wide range of biological activities. These investigations, conducted in various animal and cellular models, highlight the potential of this chemical scaffold in addressing a variety of pathological conditions, from cardiovascular disease to infectious agents and agricultural applications.

Anti-hypertensive Effects in Animal Models

Novel derivatives of indole-3-carboxylic acid have been identified as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator in the renin-angiotensin system responsible for blood pressure control. ebi.ac.uknih.gov In preclinical studies using spontaneously hypertensive rats (SHR), an established animal model for human essential hypertension, these compounds demonstrated significant blood pressure-lowering effects when administered orally. ebi.ac.uknih.gov

One study highlighted that certain indole-3-carboxylic acid derivatives exhibited a maximum decrease in blood pressure of 48 mm Hg following oral administration. ebi.ac.uknih.gov The antihypertensive effect was sustained over a 24-hour period, demonstrating a duration of action superior to that of losartan, a widely used commercial AT1 receptor antagonist. ebi.ac.uknih.gov These findings underscore the potential of this class of compounds for development as next-generation antihypertensive agents.

| Compound Class | Animal Model | Key Findings | Reference |

| Indole-3-carboxylic acid derivatives | Spontaneously Hypertensive Rats (SHR) | High nanomolar affinity for the angiotensin II (AT1) receptor. | ebi.ac.uk |

| Indole-3-carboxylic acid derivatives | Spontaneously Hypertensive Rats (SHR) | Maximum blood pressure reduction of 48 mm Hg. | nih.gov |

| Indole-3-carboxylic acid derivatives | Spontaneously Hypertensive Rats (SHR) | Antihypertensive effect observed for 24 hours, superior to losartan. | ebi.ac.uknih.gov |

Herbicidal Activity Against Monocotyledonous and Dicotyledonous Weeds

Analogues of this compound have been investigated for their potential as herbicides. These compounds function as auxin mimics, interfering with the normal hormonal balance that governs plant growth and development. nih.govfrontiersin.org Their mechanism of action involves targeting the auxin receptor protein TIR1, which leads to the degradation of Aux/IAA co-repressor proteins and subsequent disruption of gene expression, ultimately causing plant death. nih.govfrontiersin.org

In petri dish assays, these indole derivatives displayed potent herbicidal activity against both monocotyledonous and dicotyledonous weeds. nih.govresearchgate.net For example, significant growth inhibition was observed in barnyard grass (Echinochloa crus-galli), a common monocot weed, and rape (Brassica napus), a dicot species. nih.gov Certain derivatives achieved root inhibition rates of up to 96% in rape at a concentration of 100 mg/L, with significant activity maintained even at a lower concentration of 10 mg/L. nih.gov This broad-spectrum activity suggests their potential for use in diverse agricultural settings.

| Compound Class | Target Weeds | Mechanism of Action | Inhibition Rate | Reference |

| Indole-3-carboxylic acid derivatives | Rape (B. napus) (Dicot) | TIR1 Antagonist (Auxin mimic) | Up to 96% root inhibition at 100 mg/L | nih.gov |

| Indole-3-carboxylic acid derivatives | Barnyard grass (E. crus-galli) (Monocot) | TIR1 Antagonist (Auxin mimic) | Good-to-excellent inhibition (60-97%) | nih.gov |

Antimicrobial Potential of Indole-3-Carboxamide Derivatives

The conversion of the carboxylic acid moiety to a carboxamide opens up further avenues for biological activity, particularly in the antimicrobial sphere. Indole-3-carboxamide derivatives, especially those featuring bromo-substitutions, have demonstrated significant potential as broad-spectrum antimicrobial agents. nih.gov

A class of α,ω-di-(5-bromoindole-3-carboxamido)polyamine conjugates has been synthesized and evaluated against a panel of pathogenic microbes. nih.gov These compounds exhibited potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria such as Acinetobacter baumannii, and fungi like Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov The mechanism of action for these analogues appears to involve the disruption of bacterial membranes. nih.gov Furthermore, these compounds can act as antibiotic potentiators, restoring the efficacy of conventional antibiotics like doxycycline (B596269) against resistant Gram-negative bacteria. nih.gov

| Derivative Class | Target Organism | Key Activity | Reference |

| 5-Bromo-indole-3-carboxamide-polyamine conjugates | Staphylococcus aureus (MRSA) | Intrinsic antimicrobial activity (MIC ≤ 0.28 µM) | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugates | Acinetobacter baumannii | Intrinsic antimicrobial activity (MIC ≤ 0.28 µM) | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugates | Cryptococcus neoformans | Intrinsic antifungal activity (MIC ≤ 0.28 µM) | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugates | Pseudomonas aeruginosa | 21-fold enhancement of doxycycline action | nih.gov |

Anti-inflammatory Properties in Cellular Models

Indole derivatives have been investigated for their ability to modulate inflammatory responses. Studies utilizing cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, have shown that certain indole compounds can significantly inhibit the production of key pro-inflammatory mediators. chemrxiv.orgnih.gov

Specifically, treatment with indole derivatives led to a marked reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). chemrxiv.org The underlying mechanism is believed to involve the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade. chemrxiv.org This anti-inflammatory profile suggests that analogues of this compound could be valuable leads for the development of treatments for inflammatory disorders.

| Compound Class | Cellular Model | Inhibited Mediators | Mechanism | Reference |

| Indole derivatives | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-6, PGE2 | Reduction in iNOS and COX-2 protein expression | chemrxiv.org |

| Indole-2-formamide derivatives | LPS-stimulated RAW 264.7 macrophages | NO, IL-6, TNF-α | Inhibition of pro-inflammatory cytokine release | nih.gov |

Modulation of Cell Senescence in Cancer Cell Lines

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor-suppressive mechanism. nih.govfrontiersin.org Recent research has demonstrated that indole-3-carboxylic acid can enhance therapy-induced senescence in cancer cells. researchgate.net When used in combination with the chemotherapeutic agent doxorubicin (B1662922) (DOX), indole-3-carboxylic acid amplified the senescence response in LS180 colorectal cancer (CRC) cells. researchgate.net

This combination treatment led to a significant inhibition of cancer cell proliferation and induced cell cycle arrest. researchgate.net The potentiation of senescence was confirmed by an increased expression of recognized senescence markers, including senescence-associated β-galactosidase (SA-β-gal) activity and the formation of senescence-associated heterochromatin foci (SAHF). researchgate.net In xenograft mouse models of CRC, the co-administration of indole-3-carboxylic acid increased the tumor growth inhibitory effect of DOX. researchgate.net These findings suggest a novel therapeutic strategy where indole-3-carboxylic acid analogues could be used to augment the efficacy of standard chemotherapy by promoting senescence in tumor cells.

| Compound | Cell Line | Effect | Senescence Markers Upregulated | Reference |

| Indole-3-carboxylic acid (in combination with Doxorubicin) | LS180 (Colorectal Cancer) | Enhanced DOX-induced cell senescence | SA-β-galactosidase (SA-β-gal) | researchgate.net |

| Indole-3-carboxylic acid (in combination with Doxorubicin) | LS180 (Colorectal Cancer) | Inhibited cell proliferation and promoted cell cycle arrest | Senescence-associated heterochromatin foci (SAHF), p21 | researchgate.net |

Antiviral and Antituberculosis Activities of Indole Derivatives

The structural versatility of the indole nucleus has led to its exploration in the development of agents against various infectious diseases. While some indole derivatives have shown moderate antiviral activity against a range of viruses including HIV-1 and Respiratory Syncytial Virus (RSV), the research into their antituberculosis potential has yielded particularly promising results. nih.gov

Several classes of indole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. wjpsonline.comnih.gov Hydrazide-hydrazone derivatives that combine indole and pyridine (B92270) nuclei have shown significant inhibitory activity, with some compounds exhibiting MIC values comparable to the frontline anti-TB drug isoniazid. nih.gov Notably, some of these compounds retained their activity against isoniazid-resistant clinical isolates of M. tuberculosis, highlighting their potential to combat drug-resistant strains. nih.gov Isatin (1H-indole-2,3-dione) derivatives have also been identified as a promising class of anti-tubercular agents, with certain analogues showing potent inhibition of the mycobacterium. wjpsonline.com

| Derivative Class | Target Organism | Activity | Reference |

| Indole-pyridine derived hydrazide-hydrazones | Mycobacterium tuberculosis H37Rv (INH-sensitive) | MIC values of 0.05-2 µg/mL (comparable to Isoniazid) | nih.gov |

| Indole-pyridine derived hydrazide-hydrazones | Mycobacterium tuberculosis CN-40 (INH-resistant) | MIC values of 2-5 µg/mL | nih.gov |

| Isatin derivatives (e.g., Compound 3c) | Mycobacterium tuberculosis H37Rv | 70% inhibition at 6.25 µg/mL | wjpsonline.com |

| Unsymmetrical methylene (B1212753) derivatives of indoles | Respiratory Syncytial Virus (RSV), HIV-1, CVB-2 | Significant to moderate antiviral activity | nih.gov |

In Vitro Pharmacological Characterization

Radioligand Binding Assays for Receptor Affinity

No studies detailing the use of radioligand binding assays to determine the receptor affinity profile of this compound have been identified. Information regarding its binding constants, such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or maximal binding capacity (Bₘₐₓ) at various receptors, is currently unavailable.

Enzyme Inhibition Assays (e.g., IC₅₀ determination for COX, LOX)

There is no published data on the inhibitory activity of this compound against key enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Therefore, half-maximal inhibitory concentration (IC₅₀) values, which are crucial for quantifying a compound's potency as an enzyme inhibitor, cannot be provided. While the broader class of indole derivatives has been investigated for such properties, specific findings for the 4-bromobenzyl substituted analogue are absent.

Cellular Assays for Functional Activity (e.g., NO production, cell proliferation)

Investigations into the functional cellular effects of this compound, such as its impact on nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) or its influence on the proliferation of various cancer cell lines, have not been reported in the available scientific literature. Research on the parent compound, indole-3-carboxylic acid, has shown effects on cell proliferation in combination with other agents, but these findings cannot be directly extrapolated to its 4-bromobenzyl derivative.

Structure Activity Relationship Sar Studies for 1 4 Bromobenzyl 1h Indole 3 Carboxylic Acid Derivatives

Impact of N1-Benzyl Substitution on Biological Activity

The substitution at the N1 position of the indole (B1671886) ring with a benzyl (B1604629) group is a significant determinant of the biological profile of these compounds. This substitution pattern influences potency, stability, and receptor interaction.

The nature and position of halogen substituents on the N1-benzyl ring can significantly affect the biological activity of indole derivatives. Studies on related indole structures have shown that halogenation is a key factor in potency. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was observed that fluorine-substituted compounds were more potent than their chlorine-substituted counterparts. researchgate.net This suggests that the electronegativity and size of the halogen atom play a crucial role in the molecule's interaction with its target.

The N-benzyl group itself is crucial for the activity of many indole derivatives. In a series of N-benzyl phenethylamines, this substitution was found to significantly increase both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov The benzyl moiety can participate in hydrophobic and van der Waals interactions within the binding sites of receptors and enzymes, thereby anchoring the molecule in a favorable orientation for biological effect.

For instance, in the context of tyrosinase inhibitors, SAR analysis of 1-benzyl substituted indole-based thiosemicarbazones indicated that substitutions at the 4-position of the benzyl ring led to better inhibitory potential. rsc.org This highlights the importance of the benzyl group in orienting the molecule and presenting other key functional groups to the active site. The benzyl group can occupy hydrophobic pockets within the target protein, a common feature in the binding sites of many enzymes and receptors. nih.govnih.gov

Significance of the Indole-3-Carboxylic Acid Moiety

The position of the carboxylic acid group on the indole ring is a critical factor determining the biological activity and selectivity of the compound. A study comparing substituted indolyl carboxylic acid amides demonstrated the importance of this positioning for dopamine (B1211576) receptor affinity. nih.gov In this research, derivatives were synthesized with the carboxylic acid group at both the 2-position and the 3-position of the indole ring to explicitly test how this placement impacts receptor binding. nih.gov The results indicated that the precise location of the carboxyl group influences the compound's ability to fit within the receptor binding site and interact with key residues, thereby affecting its affinity and selectivity for different receptor subtypes. nih.gov This underscores that the indole-3-carboxylic acid structure is not interchangeable with other positional isomers, such as the indole-2-carboxylic acid, without significant consequences for its biological profile.

| Compound Series | Carboxylic Acid Position | Target | Key Finding |

|---|---|---|---|

| Indolyl Carboxylic Acid Amides | Position 2 vs. Position 3 | Dopamine D2/D3 Receptors | The position of the carboxylic group significantly impacts binding affinity and selectivity for receptor subtypes. nih.gov |

The carboxylic acid group is a primary site for forming strong molecular interactions, particularly hydrogen bonds. frontiersin.org Crystal structure analysis of indole-3-carboxylic acid reveals that it forms centrosymmetric, hydrogen-bonded cyclic dimers. bohrium.comresearchgate.net These dimers are further linked into larger sheet structures through additional intermolecular hydrogen bonds between the carboxylic acid groups and the amine group of an adjacent indole ring. bohrium.comresearchgate.net

This propensity for hydrogen bonding is vital for the interaction of these molecules with biological targets. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows it to form strong, directional bonds with amino acid residues like arginine, lysine, or asparagine in the active site of an enzyme or the binding pocket of a receptor, which is often a key determinant of inhibitory or agonistic activity. nih.gov

Substituent Effects on the Indole Ring System

Modifications to the benzene (B151609) portion of the indole ring system provide another avenue to fine-tune the pharmacological properties of the lead compound. The type and position of substituents can influence potency, selectivity, and metabolic stability.

In studies of related indole derivatives, various substitutions on the indole ring have shown marked effects on activity. For example, in a series of indole-2-carboxamides, the presence of fluorine atoms on a fused ring was found to strengthen inhibitory activity. nih.gov Another study on 3-substituted 1H-indole-2-carboxylic acid derivatives provided a clear SAR, as summarized in the table below.

| Indole Ring Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Position 4 | Various | Least favorable for potency | researchgate.net |

| Position 5 | Nitro (NO2) | Decreased binding affinity significantly | nih.gov |

| Position 7 | Methoxy (OCH3) | Most favorable for potency | researchgate.net |

| General | Electron-donating groups | Generally result in higher cellular potency | acs.org |

These findings indicate that the electronic properties and steric bulk of substituents on the indole ring are critical. Electron-donating groups appear to enhance activity, while substitution at the 4-position is detrimental. researchgate.netacs.org The significant drop in affinity caused by a 5-nitro group suggests that a bulky, electron-withdrawing group at this position interferes with optimal binding, possibly due to steric hindrance or unfavorable electronic interactions. nih.gov

Role of Specific Substituents (e.g., Methyl, Hydroxy, Bromo) on Indole Core Activity

The strategic placement of substituents on the indole core of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid derivatives can dramatically alter their biological profiles. The effects of methyl, hydroxy, and bromo groups have been explored in various contexts, from potential therapeutics to agents for crop protection.

Bromo Substituent : The presence of a bromine atom on the indole ring is a common strategy to enhance biological activity, often by increasing lipophilicity which can improve membrane permeability. In the context of antiviral agents, 6-bromo substitution on the indole-3-carboxylic acid core is a feature of derivatives with demonstrated activity. Similarly, 6-bromoindole (B116670) derivatives have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that, when suppressed, can increase bacterial sensitivity to antibiotics. In the field of auxin antagonists, 5-bromo substitution on the indole ring has been incorporated into derivatives designed to exhibit herbicidal properties.

Methyl Substituent : Methylation of the indole core, particularly at the N-1 position, significantly influences activity. For instance, N-methylation of indole-3-carboxylic acid derivatives designed as auxin antagonists can affect their interaction with the target receptor. Studies on ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate showed that introducing a methyl group at the N-1 position alters its herbicidal efficacy.

Hydroxy Substituent : The introduction of a hydroxyl (-OH) group, typically at the 5-position of the indole ring, is critical for many biological functions. 5-hydroxyindole (B134679) is a key feature in vital neurochemicals like serotonin. In drug design, 5-hydroxyindole-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-breast cancer agents, showing cytotoxicity against cancer cells with minimal effect on normal cells. nih.gov This highlights the importance of the hydroxyl group in mediating specific biological interactions that can be harnessed for therapeutic purposes. nih.govnih.gov

Structure-Activity Relationships in Auxin Receptor Antagonists

Derivatives of indole-3-carboxylic acid are structurally analogous to the natural plant hormone auxin (indole-3-acetic acid, IAA) and can act as potent antagonists of auxin receptors like the Transport Inhibitor Response 1 (TIR1) protein. By binding to these receptors, they can disrupt plant growth, making them effective herbicides.

SAR studies have shown that the herbicidal activity of these compounds is highly dependent on their molecular structure. The core of these antagonists typically consists of the indole ring and the carboxylic acid function, which are necessary pharmacophores for activity. The interactions with the TIR1 protein are governed by several forces, including π-π stacking between the indole ring and aromatic residues in the receptor, hydrogen bonding involving the carboxylic acid group, and hydrophobic interactions.

Research into a series of α-substituted indole-3-carboxylic acid derivatives revealed that modifications to the side chain and substitutions on the indole ring directly impact their herbicidal potency against both dicotyledonous and monocotyledonous plants. For example, it was found that increasing the length of the α-alkyl chain did not improve, and in some cases diminished, the inhibitory activity.

The following table summarizes the herbicidal activity of selected indole-3-carboxylic acid derivatives against the root and shoot growth of Brassica napus (Rape), a dicot, and Echinochloa crus-galli, a monocot.

| Compound | Substitution | Concentration (mg/L) | Inhibition Rate - Rape Root (%) | Inhibition Rate - Barnyard Grass Root (%) |

|---|---|---|---|---|

| 10a | α-(4-fluorophenoxy)hexanoic acid | 100 | 85 | 72 |

| 10b | α-(4-chlorophenoxy)hexanoic acid | 100 | 78 | 65 |

| 10d | α-(4-chlorophenoxy)heptanoic acid | 100 | 96 | 88 |

| 10d | α-(4-chlorophenoxy)heptanoic acid | 10 | 92 | 75 |

| 10h | α-(4-chloro-3-methylphenoxy)heptanoic acid | 100 | 95 | 91 |

| 10h | α-(4-chloro-3-methylphenoxy)heptanoic acid | 10 | 93 | 82 |

As the data indicates, compounds 10d and 10h show exceptionally high inhibition rates for rape root growth, even at lower concentrations, demonstrating potent herbicidal activity. acs.org

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For derivatives of this compound, the spatial arrangement of the bromobenzyl group relative to the indole core determines how effectively the molecule fits into the receptor's binding pocket.

While a specific X-ray crystal structure for this compound is not detailed in the provided search context, analysis of closely related structures provides valuable conformational insights. For example, crystallographic studies of 1-benzyl-3-(1,2-diphenylethenyl)-1H-indole show that the indole ring makes a significant dihedral angle with the benzyl group's benzene ring, specifically 83.4°. nih.gov This non-planar arrangement is a common feature in such N-benzyl indole derivatives. Similarly, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals that the carboxylic acid group is nearly coplanar with the indole ring system, with a small dihedral angle of 6°. researchgate.net

Molecular docking studies of indole-3-carboxylic acid derivatives as auxin receptor antagonists further illuminate the bioactive conformation. acs.org These computational models predict the lowest energy binding pose within the TIR1 receptor. The bioactive conformation is one where the indole ring is positioned to engage in π-π stacking with aromatic amino acid residues, and the carboxylic acid group is oriented to form crucial hydrogen bonds that anchor the ligand in the active site. The N-1 benzyl group, in this case, the 4-bromobenzyl substituent, occupies a hydrophobic pocket within the receptor, with the bromo-substituent potentially forming halogen bonds or other favorable interactions that contribute to binding affinity. nih.govacs.org Understanding this bioactive conformation is essential for the rational design of new derivatives with improved antagonistic activity. acs.org

Computational and Cheminformatics Investigations of 1 4 Bromobenzyl 1h Indole 3 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

While direct molecular docking studies on 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid are not extensively available in the public domain, the binding modes of structurally related indole-3-carboxylic acid derivatives with several key biological targets have been investigated, offering insights into its potential interactions.

Transport Inhibitor Response 1 (TIR1): The TIR1 receptor is a key component of the auxin signaling pathway in plants. nih.gov Natural and synthetic auxins, many of which are indole (B1671886) derivatives, bind to TIR1 and act as a "molecular glue" to facilitate the interaction between TIR1 and Aux/IAA proteins. nih.gov Docking studies with indole-3-acetic acid (IAA) reveal that the carboxylic acid group is crucial for anchoring the ligand within a specific niche in the binding pocket. nih.gov For this compound, it is predicted that the indole core and the carboxylic acid moiety would orient in a similar fashion to IAA within the TIR1 binding site. The 4-bromobenzyl group at the N1 position would likely occupy a more hydrophobic region of the pocket, potentially influencing binding affinity and selectivity for different members of the TIR1/AFB family of receptors. nih.gov

AMP-activated protein kinase (AMPK): As a central regulator of cellular energy homeostasis, AMPK is a significant target for metabolic diseases. While specific docking studies for this compound with AMPK are not readily found, the general structure of indole derivatives suggests potential for interaction within the ATP-binding site or allosteric sites.

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. mdpi.com Molecular docking studies of various inhibitors with 5-LOX have highlighted the importance of a hydrophobic pocket and interactions with key residues. nih.gov It is plausible that the indole ring and the bromobenzyl group of this compound could engage in hydrophobic interactions within the active site of 5-LOX, while the carboxylic acid could form hydrogen bonds with nearby amino acid residues. mdpi.com

Cyclooxygenase (COX): COX enzymes are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). aalto.fi Docking studies of various heterocyclic compounds, including indole derivatives, with COX-1 and COX-2 have been performed to understand their inhibitory mechanisms. nih.gov The binding of these inhibitors often involves the insertion of a hydrophobic moiety into a channel in the enzyme, with a polar group interacting with residues at the active site's entrance. The this compound molecule could potentially adopt a similar binding mode, with the bromobenzyl group occupying the hydrophobic channel and the carboxylate group forming key interactions.

The stability of the ligand-target complex is determined by a variety of non-covalent interactions. Based on the structure of this compound and docking studies of related molecules, the following interactions are predicted to be significant:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bond formation, likely interacting with polar residues such as arginine, serine, or tyrosine within the target's active site. This is a common feature for many enzyme inhibitors.

Pi-Pi Stacking: The indole ring and the bromophenyl ring are aromatic systems capable of engaging in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand.

Hydrophobic Contacts: The benzyl (B1604629) group and the indole core contribute to the molecule's hydrophobicity, facilitating favorable interactions with nonpolar residues in the target protein. The bromine atom on the benzyl group can further enhance these hydrophobic interactions and may also participate in halogen bonding.

A summary of predicted interactions is presented in the table below:

| Interaction Type | Predicted Interacting Moiety of the Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid | Arginine, Serine, Tyrosine, Aspartate |

| Pi-Pi Stacking | Indole ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Contacts | Benzyl group, Indole ring, Bromine | Leucine, Valine, Isoleucine, Alanine |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on structurally similar 5-bromoindole (B119039) derivatives have been used to calculate various electronic properties. d-nb.info These calculations can reveal the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. For this compound, a high dipole moment would be expected, suggesting the potential for strong intermolecular interactions, including hydrogen bonding, which aligns with the predictions from molecular docking. d-nb.info

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular reactivity; a smaller gap suggests higher reactivity. For indole derivatives, the electron density in the HOMO is often localized on the indole ring, indicating its role as an electron donor in reactions. The LUMO is typically distributed across the entire molecule. FMO analysis of this compound would be valuable in predicting its reactivity and potential to participate in charge-transfer interactions with biological targets.

| Parameter | Predicted Significance for this compound |

| HOMO Energy | Indicates electron-donating capacity, likely centered on the indole nucleus. |

| LUMO Energy | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | Inverse relationship with chemical reactivity. |

In Silico ADME Prediction (Focus on Metabolic Stability, Protein Binding, Clearance for Research Direction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for early-stage drug discovery to assess the pharmacokinetic properties of a compound. While specific ADME data for this compound is not available, predictions for related indole derivatives have been reported. mdpi.comnih.gov

Metabolic Stability: Indole rings can be susceptible to metabolism by cytochrome P450 enzymes. The position of the bromo- and benzyl-substituents will influence which sites are most likely to be hydroxylated or otherwise modified. In silico models can predict the likelihood of metabolism at different sites on the molecule.

Clearance: Clearance is a measure of the rate at which a drug is removed from the body. It is influenced by both metabolism and excretion. In silico models can provide an estimate of the hepatic and renal clearance, which is crucial for determining the dosing regimen in future studies.

The following table summarizes the key ADME parameters and their importance for guiding further research on this compound.

| ADME Parameter | Importance for Research Direction |

| Metabolic Stability | Guides chemical modifications to improve stability and prolong half-life. |

| Protein Binding | Influences the unbound drug concentration available for therapeutic effect. |

| Clearance | Helps in predicting the dosing frequency and potential for drug accumulation. |

Metabolic Stability Predictions using Computational Models

Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to biotransformation by metabolic enzymes. nih.gov Computational models are frequently employed in the early stages to predict this property, often by identifying potential sites of metabolism and estimating the rate of clearance. nih.govresearchgate.net These predictions help in prioritizing compounds for synthesis and further testing. nih.gov However, no specific computational studies detailing the predicted metabolic stability or identifying the metabolic hotspots for this compound have been published. The presence of the carboxylic acid group can influence metabolic stability, but without specific modeling, any discussion remains speculative. researchgate.net

Plasma Protein Binding Predictions

The extent to which a compound binds to plasma proteins, such as albumin, significantly affects its pharmacokinetic profile and efficacy. wuxiapptec.com Computational approaches, including quantitative structure-activity relationship (QSAR) models, are used to predict the percentage of plasma protein binding (%PPB). nih.gov These models analyze physicochemical properties like lipophilicity, which is a known, though not sole, determinant of protein binding. nih.gov For this compound, specific predicted values for plasma protein binding are not available in the reviewed literature. Strategically modulating plasma protein binding is recognized as a critical factor in drug design to enhance efficacy and safety. nih.gov

Clearance Prediction in Preclinical Species (in vitro, in vivo animal models)

Predicting the clearance of a drug is essential for determining its dosing regimen. This is often achieved through in vitro-in vivo extrapolation (IVIVE), where data from in vitro systems like liver microsomes or hepatocytes are scaled to predict in vivo clearance. nih.gov These in vitro assays measure intrinsic clearance (CLint), which reflects the metabolic capacity of the liver. researchgate.netnih.gov While comprehensive frameworks for IVIVE in various preclinical species exist, there are no published reports containing in vitro intrinsic clearance data or subsequent in vivo clearance predictions for this compound.

Cheminformatics Analysis for Compound Library Design and Virtual Screening

Cheminformatics tools are instrumental in modern drug discovery, enabling the design of compound libraries and the execution of virtual screening campaigns to identify promising new molecules.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as ligand-based or structure-based. Ligand-based methods rely on the knowledge of other molecules that bind to a biological target, using techniques like pharmacophore modeling and similarity searching. youtube.com Structure-based design utilizes the three-dimensional structure of the target protein to dock and score potential ligands. While indole-3-carboxylic acid derivatives have been explored as potential therapeutic agents, such as antihypertensives and Bcl-2/Mcl-1 dual inhibitors, specific studies employing this compound as a scaffold or query molecule in either ligand-based or structure-based design campaigns are not documented. nih.govnih.govebi.ac.uk

Property Prediction and Compound Optimization Strategies

The optimization of a lead compound involves modifying its structure to improve desired properties, such as potency and metabolic stability, while minimizing undesired effects. This process is heavily guided by the prediction of molecular properties. Although general strategies for optimizing indole-based compounds exist, and related structures like 5-bromoindole-2-carboxylic acid hydrazones have been subject to molecular docking and property prediction, there is no specific information available on optimization strategies originating from or applied to this compound. d-nb.info

Preclinical Disposition and Metabolism of 1 4 Bromobenzyl 1h Indole 3 Carboxylic Acid and Analogues

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental tools for estimating the extent of biotransformation a compound will undergo in the body, primarily in the liver. frontiersin.org These studies utilize subcellular fractions like microsomes or whole-cell systems like hepatocytes to determine a compound's susceptibility to metabolic enzymes. frontiersin.org

Microsomal Stability (e.g., Liver Microsomes from Preclinical Species)

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. osti.gov They are widely used to assess the potential for oxidative metabolism.

Studies on 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), a close structural analogue of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid, revealed high metabolic stability in this system. osti.gov Specifically, no metabolic turnover was detected in assays using NADPH-supplemented liver microsomes from various preclinical species, including rat, dog, and monkey, as well as from humans. osti.gov This indicates that the compound is not a significant substrate for microsomal enzymes, suggesting a low potential for Phase I oxidative metabolism. osti.gov

Table 1: Microsomal Stability of Analogue PF-06409577

| Species | Test System | Cofactor | Metabolic Turnover |

|---|---|---|---|

| Rat | Liver Microsomes | NADPH | Not Detected |

| Dog | Liver Microsomes | NADPH | Not Detected |

| Monkey | Liver Microsomes | NADPH | Not Detected |

| Human | Liver Microsomes | NADPH | Not Detected |

Hepatocyte Stability and Clearance

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a physiologically relevant cellular environment. nih.gov Stability assays using cryopreserved hepatocytes can provide a more comprehensive picture of metabolic clearance.

For the analogue PF-06409577, incubations with cryopreserved hepatocytes showed no metabolic turnover in cells from dogs and monkeys. osti.gov However, measurable clearance was observed in rat and human hepatocytes, indicating that while the compound is relatively stable, it does undergo some metabolism in these species. osti.gov The apparent intrinsic clearance (CLint,app) values were determined to be 27 µL/min/10^6 cells in rats and 14 µL/min/10^6 cells in humans. osti.gov This suggests that metabolism, likely via non-CYP pathways, contributes to the compound's disposition in rats and humans. osti.gov

Table 2: Hepatocyte Stability and Intrinsic Clearance of Analogue PF-06409577

| Species | Test System | Apparent Intrinsic Clearance (CLint,app) (µL/min/10^6 cells) |

|---|---|---|

| Dog | Cryopreserved Hepatocytes | Not Detected |

| Monkey | Cryopreserved Hepatocytes | Not Detected |

| Rat | Cryopreserved Hepatocytes | 27 |

| Human | Cryopreserved Hepatocytes | 14 |

Role of Carboxylesterases in Metabolite Formation

Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester- and amide-containing compounds into their corresponding carboxylic acids and alcohols or amines. nih.govmdpi.com These enzymes play a significant role in the activation of ester prodrugs and the detoxification of various xenobiotics. nih.gov

For compounds like this compound, which already possess a carboxylic acid functional group, carboxylesterases are generally not involved in their primary metabolic pathways. nih.govwikipedia.org The primary function of these enzymes is to unmask a carboxylic acid moiety through hydrolysis; since this group is already present and available for conjugation reactions, metabolism via carboxylesterases is not a relevant clearance pathway. nih.gov

Absence or Presence of Cytochrome P450 (CYP)-Mediated Oxidative Metabolism

The cytochrome P450 (CYP) enzyme system is a major driver of the oxidative metabolism of a vast number of drugs. mdpi.com Determining whether a compound is a substrate for these enzymes is crucial for predicting its clearance and potential for drug-drug interactions. mdpi.com

Consistent with the microsomal stability data, studies on the analogue PF-06409577 in both liver microsomes and hepatocyte incubations showed no evidence of CYP-mediated oxidative metabolism. osti.gov The lack of oxidative metabolites confirms that this class of indole-3-carboxylic acid derivatives is not significantly metabolized by CYP enzymes. osti.gov This suggests a lower risk of drug-drug interactions related to the inhibition or induction of major CYP isoforms like CYP3A4. osti.govmdpi.com

Metabolite Identification (Preclinical, In Vitro)

Identifying the specific metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the potential for pharmacologically active or reactive metabolite formation.

Identification of Acyl Glucuronide Conjugates

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a drug, increasing its water solubility and facilitating its excretion. For compounds with a carboxylic acid group, this process forms an acyl glucuronide. hyphadiscovery.comnih.gov

In vitro metabolite identification studies performed in hepatocytes from preclinical species and humans revealed that the analogue PF-06409577 is biotransformed into a single major metabolite. osti.govnih.gov This metabolite was identified as the corresponding acyl glucuronide conjugate. osti.gov The formation of this conjugate is the primary clearance mechanism observed in vitro for this class of compounds, which aligns with the clearance values measured in rat and human hepatocyte assays. osti.govnih.gov The formation of reactive acyl glucuronides can sometimes be associated with idiosyncratic drug toxicity, making the characterization of this pathway particularly important. hyphadiscovery.com

Formation of Indole-3-Carboxaldehyde (B46971) and Indole-3-Carboxylic Acid as Metabolites of Precursors (e.g., Indole-3-Carbinol)

Indole-3-carboxylic acid and its precursor, indole-3-carboxaldehyde, are recognized metabolites derived from the breakdown of more complex indole (B1671886) compounds, such as indole-3-carbinol (B1674136) (I3C). I3C is a natural compound found in cruciferous vegetables. Following ingestion, I3C undergoes metabolic transformation in the body.

Studies in mice have shown that after oral administration of indole-3-carbinol, it is not only converted into acid condensation products like 3,3′-diindolylmethane (DIM) but is also oxidized. aacrjournals.org This oxidative metabolism results in the formation of indole-3-carboxylic acid as a major metabolite and indole-3-carboxaldehyde as a minor metabolite, both of which have been detected in the plasma of these animals. aacrjournals.org

The metabolic pathway often involves Phase I enzymes, such as cytochrome P450s located primarily in the liver, which catalyze the oxidation of the side chain of indole compounds. nih.gov For instance, indole can be hydroxylated to form 3-hydroxy-indole (indoxyl), which can be further oxidized. nih.gov While the specific enzymes responsible for converting I3C to indole-3-carboxaldehyde and subsequently to indole-3-carboxylic acid are part of a complex metabolic network, this pathway is a documented route for the in vivo generation of these molecules. aacrjournals.org

This established metabolic pathway suggests that a compound like this compound, if formed from a precursor in vivo, would be the result of similar oxidative processes acting on the indole core's 3-position side chain.

Pharmacokinetic Profiling in Preclinical Animal Models

Detailed pharmacokinetic studies for this compound in preclinical animal models have not been published. However, the principles of pharmacokinetic profiling are universal in drug development, aiming to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Such studies are fundamental to predicting a compound's behavior in humans. The following sections describe the standard preclinical studies that would be conducted.

Plasma Clearance and Distribution Volume Studies

Plasma clearance (CL) and volume of distribution (Vd) are critical pharmacokinetic parameters determined in preclinical species such as rats and dogs to predict the human dose and dosing regimen.

Plasma Clearance (CL) refers to the volume of plasma cleared of a drug per unit of time, reflecting the efficiency of drug elimination from the body. It is a sum of all elimination processes, including metabolism (primarily hepatic) and excretion (e.g., renal, biliary). nih.gov A study in rats with a furan (B31954) dicarboxylic acid, for example, determined a plasma clearance of 2.4 ml/min/kg. nih.gov Clearance values are categorized as low, intermediate, or high, which helps in predicting potential drug-drug interactions and the impact of organ impairment on drug exposure.

Volume of Distribution (Vd) describes the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration as that observed in the blood plasma. A low Vd indicates that the drug is largely confined to the plasma, whereas a high Vd suggests extensive distribution into tissues. nih.gov For the aforementioned furan dicarboxylic acid in rats, the apparent volume of distribution was 0.69 L/kg. nih.gov

These parameters are typically determined by administering the compound intravenously and measuring its plasma concentration over time.

Table 1: Illustrative Interpretation of Plasma Clearance and Volume of Distribution Data

| Parameter | Low Value | Intermediate Value | High Value |

|---|---|---|---|

| Plasma Clearance (CL) | < 10 mL/min/kg | 10 - 30 mL/min/kg | > 30 mL/min/kg |

| Interpretation | Slow elimination, long half-life, potential for accumulation. | Moderate elimination rate. | Rapid elimination, short half-life, may require frequent dosing. |

| Volume of Distribution (Vd) | < 0.5 L/kg | 0.5 - 2 L/kg | > 2 L/kg |

Routes of Excretion (e.g., Renal, Biliary) of Unchanged Compound in Animal Models

Identifying the primary routes of elimination for an unchanged drug is crucial for understanding how the body removes it. The two main pathways are renal (urine) and biliary (feces). nih.gov Studies in preclinical models involve administering the compound and collecting urine and feces over a period to quantify the amount of the parent drug excreted.

For indole and its metabolites, renal excretion is a significant pathway. researchgate.net Following oral administration of radiolabelled indole to rats, approximately 80% of the radioactivity was recovered in the urine, primarily as metabolites like 3-indoxylsulfate. researchgate.net For a compound like this compound, its properties as a carboxylic acid suggest that renal excretion, potentially involving active tubular secretion, could be a major route of elimination. nih.gov Biliary excretion is another important route, particularly for larger molecules or those that undergo glucuronidation in the liver. researchgate.net

Plasma Protein Binding in Preclinical Species

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. mdpi.com Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be eliminated. mdpi.com Therefore, determining the percentage of plasma protein binding (%PPB) is a standard preclinical assessment.

This is measured in vitro using plasma from different species (e.g., mouse, rat, dog, human) through techniques like equilibrium dialysis or ultrafiltration. researchgate.net Carboxylic acids are known to bind to albumin, and the extent of this binding can be influenced by the compound's acidity (pKa) and lipophilicity. researchgate.netnih.gov It is common to observe interspecies differences in protein binding, which must be considered when extrapolating animal data to humans. For indole-3-acetic acid, a related compound, the unbound fraction in human plasma is approximately 9.2%, indicating high protein binding. researchgate.net

Table 2: Example of Interspecies Plasma Protein Binding Data

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

|---|---|---|

| Mouse | 92.5 | 7.5 |

| Rat | 95.0 | 5.0 |

| Dog | 90.0 | 10.0 |

| Human | 96.2 | 3.8 |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and essential technique for the quantitative bioanalysis of a wide range of compounds, including nonvolatile or highly polar molecules like carboxylic acids. researchgate.net However, the inherent properties of carboxylic acids often necessitate specialized method optimization and chemical derivatization to achieve the required levels of sensitivity and reliability. researchgate.netnih.gov

The accurate and reliable quantification of metabolites containing carboxylic acid functional groups (carboxylic acid-containing metabolites, or CCMs) in biological matrices is a major analytical challenge. nih.gov Standard reversed-phase liquid chromatography methods often suffer from poor retention of these polar compounds. nih.govnih.gov Furthermore, their analysis is frequently hindered by issues such as spontaneous decarboxylation during the ionization process, weak ionization efficiency, and ion suppression from complex sample matrices, all of which compromise sensitivity, specificity, and reproducibility. nih.govnih.gov

Effective optimization strategies focus on modifying the chemical properties of the analyte to make it more amenable to LC-MS/MS analysis. This often involves chemical derivatization, which aims to decrease the polarity of the analyte to improve retention on reversed-phase columns while simultaneously introducing a functional group that enhances ionization efficiency. nih.govnih.gov

Chemical derivatization is a cornerstone strategy for overcoming the challenges associated with analyzing carboxylic acids. researchgate.net By converting the carboxylic acid group into a less polar, more easily ionizable derivative, significant improvements in analytical performance can be achieved. nih.gov

One prominent method is phenylenediamine derivatization . This approach introduces ionizable benzimidazole groups into the target molecule. The nitrogen atoms in this new group significantly improve ionization efficiency in the mass spectrometer, leading to enhanced detection sensitivity for the derivatized CCMs. nih.gov This method has been successfully validated in a variety of biological matrices, including plasma, serum, urine, tissues, and cells, demonstrating its versatility. nih.gov

Beyond phenylenediamine, a variety of other reagents have been developed to improve the analysis of carboxylic acids, each with specific advantages. These techniques can increase detection sensitivity by several orders of magnitude. acs.orgresearchgate.net For instance, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) can improve sensitivity by 10- to 20-fold compared to analyzing the underivatized compounds. researchgate.net Similarly, using p-dimethylaminophenacyl (DmPA) bromide as a reagent can enhance electrospray ionization (ESI) efficiency by 2 to 4 orders of magnitude. acs.org The use of reagents containing bromine, such as 4-bromo-N-methylbenzylamine (4-BNMA), is particularly noteworthy as the unique isotopic pattern of bromine provides a clear signature, facilitating positive identification of derivatized species. nih.gov

| Derivatization Reagent | Key Advantage(s) | Reported Sensitivity Enhancement | Reference(s) |

|---|---|---|---|

| Phenylenediamine | Introduces easily ionizable benzimidazole group; validated in multiple biological matrices. | Achieves Limits of Detection (LODs) as low as 0.01 ng/mL. | nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | High derivatization efficiency (close to 100%); reduces analyte polarity. | Superior to aniline derivatization for quantitative analysis. | nih.govnih.gov |

| 2-Picolylamine (PA) | Increases detection response in positive-ion mode ESI-MS. | 9- to 158-fold increase in detection response over intact acids. | researchgate.net |

| p-Dimethylaminophenacyl (DmPA) Bromide | Improves chromatographic retention and enhances ESI efficiency. | 2-4 orders of magnitude enhancement. | acs.org |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Incorporates a bromine isotope pattern for easier identification. | Achieves LODs in the low nM range. | nih.gov |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Charge-reversal derivatization enhances sensitivity by allowing detection of cations. | 10- to 20-fold improvement compared to negative mode analysis. | researchgate.net |

Challenges in Carboxylic Acid Analysis (e.g., Decarboxylation, Resolution)

Despite advanced methodologies, several challenges persist in the analysis of carboxylic acids.

Decarboxylation : A primary issue is the spontaneous loss of the carboxylic acid group as carbon dioxide (CO2). nih.gov This fragmentation can occur within the mass spectrometer's ionization source, leading to a nonspecific and often noisy signal corresponding to a mass loss of 44 Da, which complicates accurate quantification. chromforum.org

Resolution and Retention : The high polarity of many biologically relevant carboxylic acids leads to poor retention on widely used reversed-phase chromatography columns. nih.govnih.gov This can cause the analytes to elute very early in the chromatographic run, often with other unretained components of the biological matrix, leading to poor resolution and significant ion suppression, which reduces sensitivity. nih.gov

Application in Metabolic Profiling Research

The optimized analytical methods for carboxylic acids are pivotal in the field of metabolic profiling, or metabolomics, which provides insights into the metabolic and biochemical status of biological systems. nih.gov By enabling the sensitive and specific quantification of dozens to hundreds of CCMs from small biological samples, these techniques support a wide range of applications in clinical and translational research. nih.gov

For example, comparing the profiles of CCMs between pancreatic cancer cells and normal pancreatic cells has been used to identify potential disease biomarkers and understand their correlation with key metabolic pathways. nih.gov The analysis of indole (B1671886) derivatives, including various indole carboxylic acids, in biological fluids like urine and plasma is also used to monitor the health and metabolic status of organisms. nih.gov The ability to accurately measure these compounds is fundamental to elucidating their roles in disease development and diagnosis. nih.govresearchgate.net

Future Research Directions and Therapeutic Implications of 1 4 Bromobenzyl 1h Indole 3 Carboxylic Acid Research

Development of Novel Indole-Based Therapeutics

The indole (B1671886) framework is a privileged structure in drug discovery, with derivatives showing a wide spectrum of biological activities. news-medical.net Research into analogues of 1-(4-bromobenzyl)-1H-indole-3-carboxylic acid is a promising strategy for developing new therapeutics for a range of conditions, including hypertension, cancer, and bacterial infections.

Indole-3-carboxylic acid derivatives have been successfully designed as potent antagonists of the angiotensin II receptor (AT1 subtype), a key target in hypertension management. nih.govebi.ac.uk Studies on novel derivatives have demonstrated high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan (B1675146). In vivo studies in spontaneously hypertensive rats showed that these compounds could significantly lower blood pressure with a sustained effect, in some cases superior to losartan. nih.govebi.ac.uk This suggests that this compound could serve as a lead compound for a new class of antihypertensive agents.

In the realm of oncology, indole derivatives have shown significant anti-proliferative and anti-estrogenic properties. For instance, 1-benzyl-indole-3-carbinol, a related compound, displayed approximately 1000-fold enhanced potency in suppressing the growth of human breast cancer cells compared to its parent compound, indole-3-carbinol (B1674136). nih.gov Other studies on N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, structurally similar to the compound of interest, have identified molecules with potent cytotoxicity against human colon, prostate, and lung cancer cell lines, with IC50 values in the nanomolar range. nih.gov These findings highlight the potential of the N-benzyl indole scaffold for developing powerful anticancer agents. Furthermore, various indole derivatives have been synthesized and shown to possess antibacterial activity against pathogenic Gram-negative bacteria. d-nb.info

The versatility of the indole core allows for its use as a building block in the synthesis of more complex, biologically active molecules, further expanding its therapeutic potential. lookchem.comacs.org

| Indole Derivative Class | Therapeutic Area | Observed Biological Activity | Reference |

|---|---|---|---|

| Indole-3-carboxylic acids | Hypertension | Angiotensin II receptor (AT1) antagonists; lowered blood pressure in rats. | nih.govebi.ac.uk |

| 1-Benzyl-indole-3-carbinol | Oncology | Enhanced anti-proliferative and anti-estrogenic properties in breast cancer cells. | nih.gov |

| 1-(4-Chlorobenzyl)-1H-indol-3-carbohydrazides | Oncology | Potent cytotoxicity against colon, prostate, and lung cancer cell lines. | nih.gov |

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Infectious Disease | Good antibacterial activity against E. coli and P. aeruginosa. | d-nb.info |

| Pyrido[3,4-b]indoles | Oncology | Broad-spectrum anticancer activity against pancreatic, lung, and breast cancers. | researchgate.net |

Understanding and Modulating Biological Pathways through Indole Derivatives

A key area of future research lies in elucidating the specific molecular mechanisms by which this compound and its derivatives exert their biological effects. The indole scaffold is known to interact with a variety of biological targets, leading to the modulation of critical cellular pathways.

In cancer, for example, indole compounds can trigger apoptosis (programmed cell death), a crucial process for eliminating malignant cells. Certain 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide derivatives have been shown to be potent activators of caspases, the key enzymes that execute the apoptotic program. nih.gov Other indole derivatives, like 1-benzyl-I3C, induce a robust G1 cell cycle arrest, effectively halting the proliferation of cancer cells. nih.gov Pyrido[3,4-b]indoles, another class of indole compounds, cause a selective G2/M phase cell cycle arrest. researchgate.net

Beyond cancer, indole derivatives can modulate signaling pathways relevant to other diseases. As mentioned, they can act as antagonists at the angiotensin II receptor, thereby blocking the signaling cascade that leads to vasoconstriction and increased blood pressure. nih.govebi.ac.uk In the field of agriculture, indole-3-carboxylic acid derivatives have been developed as antagonists of the auxin receptor protein TIR1, which plays a central role in plant growth and development, leading to potent herbicidal activity. nih.gov The antispermatogenic activity observed with 1-halobenzyl-1H-indazole-3-carboxylic acids, which are structurally related to indoles, points to interference with pathways controlling spermatogenesis. nih.gov

Investigating which of these, or other, pathways are modulated by this compound will be critical for defining its therapeutic potential and identifying specific disease applications.

| Indole Derivative Class | Biological Target/Pathway | Resulting Effect | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazides | Caspase Activation | Induction of apoptosis in cancer cells. | nih.gov |

| 1-Benzyl-indole-3-carbinol | Cell Cycle Regulation (CDK6) | G1 cell cycle arrest in breast cancer cells. | nih.gov |

| Pyrido[3,4-b]indoles | Cell Cycle Regulation | Selective G2/M phase arrest in cancer cells. | researchgate.net |

| Indole-3-carboxylic acids | Angiotensin II Receptor (AT1) | Antihypertensive effect. | nih.govebi.ac.uk |

| Indole-3-carboxylic acids | Auxin Receptor Protein (TIR1) | Herbicidal activity. | nih.gov |

| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Spermatogenesis Pathway | Antispermatogenic activity in rats. | nih.gov |

Rational Design of Next-Generation Indole-3-Carboxylic Acid Analogues

The rational design of new analogues based on the this compound scaffold is a crucial step toward developing optimized therapeutic agents. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this approach, providing insights into how specific chemical features influence biological activity.